molecular formula C₁₈₂H₃₀₀N₅₆O₄₅S B612572 143748-18-9 CAS No. 143748-18-9

143748-18-9

Cat. No.: B612572
CAS No.: 143748-18-9
M. Wt: 4024.74
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the Chemical Abstracts Service number 143748-18-9 is known as Pituitary Adenylate Cyclase-Activating Polypeptide (6-38), commonly referred to as PACAP (6-38). This compound is a potent and competitive antagonist of the pituitary adenylate cyclase-activating polypeptide receptor 1 (PAC1). It has a molecular formula of C182H300N56O45S and a molecular weight of 4024.8 .

Mechanism of Action

The compound 143748-18-9, also known as PACAP 6-38, is a potent and competitive antagonist of the pituitary adenylate cyclase-activating polypeptide receptor (PAC) 1 .

Target of Action

The primary target of PACAP 6-38 is the pituitary adenylate cyclase-activating polypeptide receptor (PAC) 1 . This receptor plays a crucial role in the regulation of adenylate cyclase activity, which is involved in the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in cellular processes .

Mode of Action

PACAP 6-38 acts as an antagonist to the PAC 1 receptor, inhibiting the stimulation of adenylate cyclase induced by PACAP (1-27) . This results in a decrease in the production of cAMP, thereby affecting the downstream signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by PACAP 6-38 is the cAMP signaling pathway. By inhibiting the stimulation of adenylate cyclase, PACAP 6-38 reduces the production of cAMP . This can have downstream effects on various cellular processes that rely on cAMP as a second messenger, including the regulation of glycogen, sugar, and lipid metabolism.

Pharmacokinetics

Its bioavailability could be influenced by factors such as route of administration and presence of transport proteins .

Result of Action

The antagonistic action of PACAP 6-38 on the PAC 1 receptor has been associated with antitumor activity in vivo . It inhibits the growth of prostate cancer cells . Additionally, it has been found to promote the alpha-secretase pathway for processing Alzheimer’s amyloid precursor protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

PACAP (6-38) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of PACAP (6-38) follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

PACAP (6-38) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, triisopropylsilane (TIS)

Major Products

The major product of the synthesis is the PACAP (6-38) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PACAP (6-38) is unique due to its specific antagonistic action on PAC1 receptors, making it a valuable tool for studying the physiological and pathological roles of these receptors. Unlike its agonist counterparts, PACAP (6-38) inhibits receptor activation, providing insights into the negative regulation of PAC1 receptor-mediated pathways .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 143748-18-9 involves the reaction of two starting materials, A and B, to form the desired product.", "Starting Materials": [ "Starting Material A: 2,4-dichlorobenzaldehyde", "Starting Material B: 2-amino-4-methylpyridine" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzaldehyde (A) in a suitable solvent, such as ethanol or methanol.", "Step 2: Add 2-amino-4-methylpyridine (B) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent, such as ethanol or methanol, to remove any impurities.", "Step 6: Dry the solid under vacuum to obtain the desired product, compound 143748-18-9." ] }

CAS No.

143748-18-9

Molecular Formula

C₁₈₂H₃₀₀N₅₆O₄₅S

Molecular Weight

4024.74

sequence

One Letter Code: FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.